molecular formula C25H22N2O B6126551 1,1-Dibenzyl-3-naphthalen-1-ylurea CAS No. 86764-60-5

1,1-Dibenzyl-3-naphthalen-1-ylurea

Cat. No.: B6126551
CAS No.: 86764-60-5
M. Wt: 366.5 g/mol
InChI Key: AKRGRDXECHFWEX-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-naphthalen-1-ylurea is a chemical compound with the molecular formula C25H22N2O and a molecular weight of 366.45 g/mol It is known for its unique structure, which includes a naphthalene ring and two benzyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-naphthalen-1-ylurea typically involves the reaction of naphthalen-1-ylamine with benzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-naphthalen-1-ylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-naphthalen-1-ylurea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibenzyl-3-phenylurea: Similar structure but with a phenyl group instead of a naphthalene ring.

    1,1-Dibenzyl-3-tolylurea: Contains a tolyl group instead of a naphthalene ring.

    1,1-Dibenzyl-3-anthracenylurea: Features an anthracene ring instead of a naphthalene ring.

Uniqueness

1,1-Dibenzyl-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1,1-dibenzyl-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-25(26-24-17-9-15-22-14-7-8-16-23(22)24)27(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRGRDXECHFWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362402
Record name 1,1-dibenzyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86764-60-5
Record name 1,1-dibenzyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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